Dimethoxybis(pentafluorophenyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-bis(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F10O2Si/c1-25-27(26-2,13-9(21)5(17)3(15)6(18)10(13)22)14-11(23)7(19)4(16)8(20)12(14)24/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLKTJUGGBHLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F10O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377819 | |

| Record name | Dimethoxybis(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223668-68-6 | |

| Record name | 1,1′-(Dimethoxysilylene)bis[2,3,4,5,6-pentafluorobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223668-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxybis(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentafluorophenyl)dimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethoxybis(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Fluorinated Silane

Dimethoxybis(pentafluorophenyl)silane, a unique organosilicon compound, stands at the intersection of fluorocarbon and silicone chemistries. Its distinctive structure, featuring two electron-withdrawing pentafluorophenyl groups and two hydrolyzable methoxy moieties attached to a central silicon atom, imparts a compelling set of properties. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of the synthesis, characterization, and potential applications of this versatile molecule. By delving into the underlying principles of its creation and analysis, we aim to equip scientists with the knowledge to harness its capabilities for advanced material design and synthetic methodologies.

Strategic Synthesis: A Grignard-Based Approach

The most logical and widely applicable method for the formation of the silicon-carbon bonds in this compound is through a Grignard reaction. This venerable organometallic transformation allows for the nucleophilic substitution of chloro or alkoxy groups on a silicon precursor with the pentafluorophenyl anion.

Causality of Experimental Choices

The selection of starting materials is critical to the success of this synthesis. Pentafluorobromobenzene is the preferred precursor for the Grignard reagent due to its commercial availability and reactivity with magnesium. Dichlorodimethylsilane serves as a common and cost-effective silicon electrophile. The subsequent methanolysis is a straightforward method to introduce the methoxy groups.

The choice of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is dictated by its ability to stabilize the Grignard reagent. Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic sources, leading to quenching of the reagent and reduced yields.

Synthesis Workflow

The synthesis can be envisioned as a two-step process: the formation of the Grignard reagent followed by its reaction with the silicon electrophile, and subsequent methanolysis.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Preparation of Pentafluorophenylmagnesium Bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Under a nitrogen atmosphere, add a solution of pentafluorobromobenzene (2.0 equivalents) in anhydrous diethyl ether via the dropping funnel.

-

Initiate the reaction by gentle heating. Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate of the pentafluorobromobenzene solution.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of Bis(pentafluorophenyl)dichlorosilane and Subsequent Methanolysis

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of dichlorodimethylsilane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Cool the reaction mixture to 0 °C and slowly add anhydrous methanol (4.0 equivalents). This step is exothermic.

-

Stir the mixture for an additional 2 hours at room temperature.

-

Filter the reaction mixture to remove the magnesium salts.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Comprehensive Characterization: Confirming Structure and Purity

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six equivalent protons of the two methoxy groups. The chemical shift of this singlet is typically in the range of 3.5-4.0 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will be more complex due to the presence of the pentafluorophenyl rings. The methoxy carbon will appear as a single peak around 50-55 ppm. The carbons of the pentafluorophenyl rings will exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is characteristic for a pentafluorophenyl group attached to silicon. It will show three distinct multiplets corresponding to the ortho, para, and meta fluorine atoms. The chemical shifts are expected in the range of -130 to -170 ppm.[2]

-

²⁹Si NMR: The silicon-29 NMR spectrum will display a single resonance, the chemical shift of which is indicative of the electronic environment around the silicon atom.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| ~3.6 ppm (s, 6H) | ~51 ppm (OCH₃) | ~-135 ppm (ortho-F) |

| ~105-150 ppm (C₆F₅) | ~-155 ppm (para-F) | |

| ~-163 ppm (meta-F) | ||

| Table 1: Predicted NMR Spectroscopic Data for this compound. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 424. The fragmentation pattern would likely involve the loss of methoxy groups and pentafluorophenyl rings.

| Adduct | Predicted m/z |

| [M+H]⁺ | 425.0050 |

| [M+Na]⁺ | 446.9870 |

| [M-H]⁻ | 422.9905 |

| Table 2: Predicted Mass Spectrometry Data for this compound Adducts.[3] |

Physicochemical Properties and Reactivity

This compound is a colorless liquid with a molecular weight of 424.27 g/mol . The presence of the two pentafluorophenyl groups significantly influences its properties.

Hydrolytic Stability

The Si-O-C bonds of the methoxy groups are susceptible to hydrolysis, especially in the presence of acid or base catalysts. The rate of hydrolysis is generally slower than that of analogous chlorosilanes but faster than that of non-fluorinated aryldimethoxysilanes due to the electron-withdrawing nature of the pentafluorophenyl groups. This controlled hydrolysis can be exploited for the formation of siloxane-based materials.

Reactivity Profile

The silicon center in this compound is electrophilic and can react with nucleophiles. The methoxy groups can be displaced by other alkoxy groups, silanols, or carbanions. The pentafluorophenyl groups are generally stable but can undergo nucleophilic aromatic substitution under harsh conditions.

Caption: Key reactivity pathways of this compound.

Applications and Future Directions

The unique combination of fluorinated aromatic rings and reactive methoxy groups makes this compound a valuable building block in materials science and polymer chemistry.

Surface Modification and Hydrophobic Coatings

The low surface energy of the pentafluorophenyl groups can be utilized to create highly hydrophobic and oleophobic surfaces. By grafting this silane onto hydroxyl-functionalized surfaces, such as glass or metal oxides, the surface properties can be dramatically altered. Such coatings are of interest for self-cleaning, anti-fouling, and low-friction applications.

Precursor for Advanced Materials

This compound can serve as a monomer or cross-linking agent in the synthesis of specialty silicones. The incorporation of the bulky and electron-deficient pentafluorophenyl groups can enhance the thermal stability, chemical resistance, and refractive index of the resulting polymers.[4]

Stationary Phases in Chromatography

The unique electronic and steric properties of the pentafluorophenyl group make it an interesting ligand for stationary phases in high-performance liquid chromatography (HPLC) and gas chromatography (GC). It can offer alternative selectivity for the separation of aromatic and polar compounds compared to traditional stationary phases.

Conclusion

This compound is a fascinating molecule with a rich chemistry and a promising future in materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic procedures. The detailed characterization of this compound is crucial for its effective application. As researchers continue to explore the unique properties imparted by the pentafluorophenyl groups, new and innovative applications for this and related fluorinated silanes are certain to emerge, paving the way for the development of next-generation materials with tailored functionalities.

References

-

Gelest, Inc. (n.d.). Hydrophobic Silane Surface Treatments. Retrieved from [Link]

-

ResearchGate. (2022, August 6). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Retrieved from [Link]

-

Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Retrieved from [Link]

-

PubMed. (2013, January 18). Synthesis, characterisation and chromatographic evaluation of pentafluorophenyl and phenyl bonded silica phases prepared using supercritical carbon dioxide as a reaction solvent. Retrieved from [Link]

-

MDPI. (2019, August 6). Fluorine Based Superhydrophobic Coatings. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

-

National Institute of Standards and Technology. (2004, August 1). Analysis of the Interactions of a Trialkoxysilane With Dental Monomers by MALDI-TOF Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. Retrieved from [Link]

-

PubMed. (2006, April). The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). Retrieved from [Link]

-

Changfu Chemical. (n.d.). Silanes in Dentistry: Applications, Benefits, and Mechanisms. Retrieved from [Link]

-

CORE. (n.d.). Effects of Different Silane Coupling Agents on Flexural Strength of an Experimental Filled Resin Composite. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H6F10O2Si). Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterisation and chromatographic evaluation of pentafluorophenyl and phenyl bonded silica phases prepared using supercritical carbon dioxide as a reaction solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

An In-Depth Technical Guide to Dimethoxybis(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxybis(pentafluorophenyl)silane is a specialized organosilicon compound featuring two electron-withdrawing pentafluorophenyl groups and two hydrolyzable methoxy groups attached to a central silicon atom. This unique structure imparts distinct chemical properties that make it a compound of interest in advanced materials science and synthetic chemistry. The presence of the highly fluorinated aromatic rings is expected to confer significant thermal and chemical stability, as well as unique electronic characteristics and hydrophobicity. The methoxy groups provide a reactive site for hydrolysis and condensation, allowing for the integration of this silane into larger networks or onto surfaces.

This technical guide provides a comprehensive overview of the known properties, and potential applications of this compound, based on available data.

Core Properties of this compound

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 223668-68-6 | [Vendor Information] |

| Molecular Formula | C₁₄H₆F₁₀O₂Si | [Vendor Information] |

| Molecular Weight | 424.27 g/mol | [Vendor Information] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

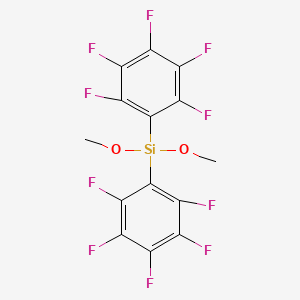

Molecular Structure

The structure of this compound is characterized by a central silicon atom bonded to two methoxy (-OCH₃) groups and two pentafluorophenyl (-C₆F₅) groups.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in published literature. However, based on its structure, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: A single resonance corresponding to the protons of the two equivalent methoxy groups.

-

¹³C NMR: Resonances for the methoxy carbon and distinct signals for the carbons of the pentafluorophenyl rings.

-

¹⁹F NMR: Multiple resonances corresponding to the ortho, meta, and para fluorine atoms of the pentafluorophenyl rings.

-

²⁹Si NMR: A characteristic shift for a silicon atom in this chemical environment.

-

Mass Spectrometry: Predicted mass spectrometry data for various adducts of this compound has been calculated[1]. For example, the [M+H]⁺ adduct is predicted to have a mass-to-charge ratio (m/z) of 425.00502[1].

Synthesis

Sources

An In-depth Technical Guide to the Lewis Acidity of Dimethoxybis(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Potent, Tunable Lewis Acids

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a paramount objective. Among the various classes of catalysts, Lewis acids play a pivotal role in a vast array of chemical transformations. Historically, boron- and aluminum-based Lewis acids have dominated the field. However, their high reactivity often comes at the cost of functional group tolerance and stability. This has spurred the exploration of main-group elements as centers for Lewis acidity, with silicon emerging as a particularly promising candidate. The strategic functionalization of silicon with electron-withdrawing groups can induce significant Lewis acidity, offering a pathway to novel catalytic systems with unique reactivity profiles. This guide focuses on a specific, yet underexplored, member of this class: Dimethoxybis(pentafluorophenyl)silane . While direct literature on this compound is scarce, this document aims to provide a comprehensive technical overview of its anticipated Lewis acidic properties by drawing upon established principles and data from closely related analogues.

The Foundation of Lewis Acidity in Organosilanes: The Role of Electronegative Substituents

The Lewis acidity of a silane is fundamentally dictated by the electronic properties of its substituents. Silicon itself is not inherently a strong Lewis acid. However, the attachment of highly electronegative groups, such as the pentafluorophenyl (C₆F₅) moiety, can dramatically alter its electronic character. The strong inductive effect of the fluorine atoms in the C₆F₅ group withdraws electron density from the silicon center, rendering it more electrophilic and thus, more Lewis acidic.

The general principle is that the greater the electron-withdrawing power of the substituents, the higher the Lewis acidity of the silane. This has been demonstrated in various studies on perfluoroaryl-substituted silanes and related compounds.[1][2]

Synthesis and Characterization of this compound: A Proposed Pathway

Proposed Synthetic Protocol:

Reaction: (C₆F₅)₂SiCl₂ + 2 CH₃OH → (C₆F₅)₂Si(OCH₃)₂ + 2 HCl

Materials:

-

Dichlorobis(pentafluorophenyl)silane

-

Anhydrous Methanol

-

Anhydrous Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous Diethyl Ether (or other suitable aprotic solvent)

-

Standard Schlenk line and glassware

Procedure:

-

To a stirred solution of dichlorobis(pentafluorophenyl)silane in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (2.2 equivalents).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add anhydrous methanol (2.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by ¹⁹F NMR or GC-MS.

-

Upon completion, the triethylammonium chloride precipitate is removed by filtration under inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or recrystallization.

Characterization: The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques, including:

-

¹H NMR: To confirm the presence of the methoxy protons.

-

¹³C NMR: To identify the carbon atoms of the methoxy and pentafluorophenyl groups.

-

¹⁹F NMR: To characterize the fluorine environments of the pentafluorophenyl rings.

-

²⁹Si NMR: To observe the chemical shift of the silicon nucleus, which can provide initial insights into its electronic environment.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Quantifying Lewis Acidity: Methodologies and Expected Trends

The Lewis acidity of a compound can be quantified both experimentally and computationally. Two of the most common methods are the Gutmann-Beckett method and the calculation of the Fluoride Ion Affinity (FIA).

The Gutmann-Beckett Method: An Experimental Approach

The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor number (AN) of a Lewis acid, which is a measure of its Lewis acidity.[3][4] It involves the use of a ³¹P NMR probe molecule, typically triethylphosphine oxide (Et₃PO). The Lewis acid forms an adduct with the oxygen atom of Et₃PO, causing a downfield shift in the ³¹P NMR signal. The magnitude of this shift (Δδ³¹P) is directly proportional to the Lewis acidity of the compound.

While no experimental Gutmann-Beckett data for this compound has been reported, we can anticipate its relative Lewis acidity by comparing it to known compounds. For instance, the highly Lewis acidic tris(pentafluorophenyl)borane, B(C₆F₅)₃, exhibits a significant downfield shift in the presence of Et₃PO.[5] It is expected that this compound would also show a measurable downfield shift, albeit likely smaller than that of B(C₆F₅)₃, due to the presence of the less electron-withdrawing methoxy groups compared to a third pentafluorophenyl group.

Experimental Protocol for Gutmann-Beckett Determination:

Materials:

-

This compound

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous deuterated chloroform (CDCl₃) or other suitable non-coordinating deuterated solvent

-

NMR tubes

Procedure:

-

Prepare a stock solution of Et₃PO in the chosen deuterated solvent of a known concentration.

-

Record the ³¹P NMR spectrum of the Et₃PO solution to determine the chemical shift of the free probe (δ_free).

-

In a separate NMR tube, prepare a solution of this compound of known concentration in the same deuterated solvent.

-

Add a stoichiometric equivalent of the Et₃PO stock solution to the silane solution.

-

Record the ³¹P NMR spectrum of the mixture to determine the chemical shift of the adduct (δ_adduct).

-

Calculate the chemical shift difference: Δδ = δ_adduct - δ_free.

Data Interpretation: A larger positive Δδ value indicates a stronger Lewis acidity. This value can be compared to the Δδ values of known Lewis acids to establish a relative acidity scale.

Fluoride Ion Affinity (FIA): A Computational Benchmark

The Fluoride Ion Affinity (FIA) is a computational method used to quantify the Lewis acidity of a molecule.[6][7] It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.

LA + F⁻ → [LA-F]⁻

A higher FIA value corresponds to a stronger Lewis acid. While no calculated FIA for this compound is available in the literature, we can infer its likely range based on related structures. The presence of two electron-withdrawing pentafluorophenyl groups is expected to result in a significant FIA. However, the presence of two methoxy groups, which are less electron-withdrawing and can potentially engage in pπ-dπ back-bonding with the silicon center, would likely result in a lower FIA compared to a hypothetical tris(pentafluorophenyl)silane.

Table 1: Comparison of Expected Lewis Acidity Parameters

| Compound | Key Structural Features | Expected Gutmann-Beckett (Δδ³¹P) | Expected Fluoride Ion Affinity (FIA) |

| (C₆F₅)₂Si(OMe)₂ | Two C₆F₅, Two OMe | Moderate | Moderate to High |

| B(C₆F₅)₃ | Three C₆F₅ | High | Very High |

| Si(C₆F₅)₄ | Four C₆F₅ | High | Very High |

| Si(OMe)₄ | Four OMe | Low | Low |

Note: The terms "Low," "Moderate," "High," and "Very High" are relative and intended for comparative purposes in the context of strong Lewis acids.

Potential Catalytic Applications: A Frontier of Opportunity

Given its anticipated Lewis acidity, this compound holds promise as a catalyst in a variety of organic transformations. The presence of both highly electron-withdrawing aryl groups and potentially labile methoxy groups could lead to unique reactivity.

Potential applications include:

-

Hydrosilylation Reactions: Catalyzing the addition of Si-H bonds across unsaturated C-C, C-O, and C-N bonds. The Lewis acidic silicon center could activate the hydrosilane for subsequent nucleophilic attack.[5]

-

Reductive Deoxygenation: In conjunction with a stoichiometric silane reductant, it could catalyze the deoxygenation of carbonyls and other oxygen-containing functional groups.[5]

-

Ring-Opening Polymerization: The Lewis acidic site could initiate the polymerization of cyclic ethers or esters.

-

Frustrated Lewis Pair (FLP) Chemistry: In combination with a bulky Lewis base, it could potentially form a frustrated Lewis pair capable of activating small molecules.

Illustrative Catalytic Workflow: Hydrosilylation of a Ketone

Caption: A generalized workflow for the catalytic hydrosilylation of a ketone using this compound.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored molecule at the intersection of organosilicon and Lewis acid chemistry. Based on the established principles of electronic effects in organometallic compounds, it is poised to exhibit significant Lewis acidity, making it a promising candidate for catalysis. The presence of both strongly withdrawing pentafluorophenyl groups and reactive methoxy groups offers a unique combination that could be exploited in a variety of synthetic transformations.

This technical guide, by necessity, has been predictive in nature due to the current lack of specific literature. It is our hope that this document will stimulate further experimental and computational investigation into the synthesis, characterization, and catalytic applications of this and related fluorinated organosilanes. The exploration of such compounds is crucial for the continued development of novel, efficient, and selective catalytic systems for the advancement of chemical synthesis and drug development.

References

- While no direct publications on the topic molecule were found, the following references provide essential background on rel

-

Tuning the Lewis Acidity of Neutral Silanes Using Perfluorinated Aryl‐ and Alkoxy Substituents. Angewandte Chemie International Edition, 2023 . [Link]

-

Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 2019 . [Link]

-

Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 2023 . [Link]

-

Determination of Lewis Acidity using 31P NMR. Carbon, n.d. [Link]

-

The Lewis superacid Al[N(C 6 F 5 ) 2 ] 3 and its higher homolog Ga[N(C 6 F 5 ) 2 ] 3. Chemical Science, 2018 . [Link]

-

Bis(perfluoropinacolato)silane: A Neutral Silane Lewis Superacid Activates Si−F Bonds. Angewandte Chemie International Edition, 2021 . [Link]

-

An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. Chemistry – A European Journal, 2020 . [Link]

-

Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications, 2015 . [Link]

-

Calculated fluoride ion affinities (FIA) of selected Lewis acids in the gas phase. ResearchGate, n.d. [Link]

-

Fluorid Ion Affinity (FIA). The Krossing Group - Universität Freiburg, n.d. [Link]

-

A Quantum‐chemical Analysis on the Lewis Acidity of Diarylhalonium Ions. ChemPhysChem, 2023 . [Link]

-

Fluoridation Calculations. Centers for Disease Control and Prevention, n.d. [Link]

-

Synthesis of diarylamines in the benzo[b]thiophene series bearing electron donating or withdrawing groups by Buchwald-Hartwig C-N coupling. RepositóriUM - Universidade do Minho, 2005 . [Link]

-

Novel main group Lewis acids for synthetic and catalytic transformations. -ORCA - Cardiff University, n.d. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. magritek.com [magritek.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

An In-depth Technical Guide to the Hydrolysis Rate of Dimethoxybis(pentafluorophenyl)silane

This guide provides a comprehensive technical overview of the hydrolysis of dimethoxybis(pentafluorophenyl)silane, a topic of significant interest for researchers, scientists, and professionals in drug development and materials science. By synthesizing established principles of silane chemistry with field-proven methodologies, this document offers a robust framework for understanding and investigating the hydrolysis kinetics of this unique organosilicon compound.

Introduction: The Significance of this compound and its Hydrolysis

This compound, [(C₆F₅)₂Si(OCH₃)₂], is a specialized organosilane characterized by the presence of two highly electronegative pentafluorophenyl groups and two hydrolyzable methoxy groups attached to a central silicon atom. The strong electron-withdrawing nature of the pentafluorophenyl substituents significantly influences the reactivity of the silicon center, making its hydrolysis behavior a critical parameter in various applications.[1][2]

The hydrolysis of alkoxysilanes is a foundational reaction in sol-gel processes, surface modification, and the synthesis of silicone-based materials.[3][4] This reaction involves the cleavage of the silicon-alkoxy bond by water to form silanol (Si-OH) groups and the corresponding alcohol.[4] These silanol intermediates are highly reactive and can subsequently undergo self-condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.[4][5]

For drug development professionals, understanding the hydrolysis rate is crucial for applications such as controlled release formulations and the surface functionalization of biomedical devices. In materials science, the hydrolysis kinetics dictate the formation and properties of thin films, coatings, and hybrid organic-inorganic materials. The unique electronic properties imparted by the pentafluorophenyl groups make this silane a candidate for advanced materials with tailored refractive indices, thermal stability, and chemical resistance.[6][7]

This guide will delve into the mechanistic intricacies of this compound hydrolysis, outline a detailed experimental protocol for its kinetic analysis, and discuss the key factors influencing its reaction rate.

Mechanistic Insights into the Hydrolysis of this compound

The hydrolysis of alkoxysilanes is a multi-step process that can be catalyzed by either acids or bases.[3] The reaction proceeds through a series of nucleophilic substitution reactions at the silicon center.

General Mechanism of Alkoxysilane Hydrolysis:

The overall reaction can be represented as follows:

R'₂Si(OR)₂ + 2H₂O ⇌ R'₂Si(OH)₂ + 2ROH

This is followed by condensation:

n R'₂Si(OH)₂ ⇌ [-R'₂Si-O-]n + n H₂O

The mechanism of hydrolysis is pH-dependent.[3]

-

Acid-Catalyzed Hydrolysis: In acidic conditions, a proton coordinates to the oxygen atom of the alkoxy group, making it a better leaving group. A water molecule then attacks the silicon center in a concerted or stepwise fashion.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the alkoxy group.[3]

The Influence of the Pentafluorophenyl Group:

The two pentafluorophenyl (C₆F₅) groups are strong electron-withdrawing substituents due to the high electronegativity of the fluorine atoms. This has two primary effects on the hydrolysis of this compound:

-

Increased Lewis Acidity: The electron withdrawal by the C₆F₅ groups makes the silicon atom more electron-deficient and thus a stronger Lewis acid.[8] This increased electrophilicity is expected to enhance the rate of nucleophilic attack by water, potentially accelerating the hydrolysis reaction compared to non-fluorinated analogues.[9]

-

Steric Hindrance: The bulky pentafluorophenyl groups can sterically hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center. This steric effect could potentially slow down the hydrolysis rate.

The interplay between these electronic and steric effects will ultimately determine the overall hydrolysis rate of this compound.

Key Factors Influencing the Hydrolysis Rate

The rate of hydrolysis of this compound is not an intrinsic constant but is highly dependent on the reaction conditions. Understanding and controlling these factors is paramount for reproducible and predictable outcomes in any application.

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | The hydrolysis rate is slowest at neutral pH and is catalyzed by both acids and bases.[10] | Acid catalysis involves protonation of the alkoxy group, making it a better leaving group. Base catalysis involves nucleophilic attack by the more potent hydroxide ion. |

| Temperature | Increasing the temperature generally increases the hydrolysis rate.[11] | The hydrolysis reaction, like most chemical reactions, has an activation energy barrier. Higher temperatures provide the necessary energy to overcome this barrier. |

| Solvent | The choice of solvent can significantly impact the hydrolysis rate.[12][13] | The solvent's polarity and its ability to solvate the reactants and transition states play a crucial role. Co-solvents are often used to homogenize the silane and water. |

| Concentration | The concentration of the silane and water can affect the reaction kinetics.[10] | The reaction order with respect to each reactant will determine the precise relationship. |

| Catalyst | The presence and type of catalyst can dramatically alter the hydrolysis rate.[3] | Catalysts provide an alternative reaction pathway with a lower activation energy. |

Experimental Protocol for Determining the Hydrolysis Rate

The following protocol provides a robust methodology for the kinetic analysis of this compound hydrolysis using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful technique for this purpose as it allows for the simultaneous monitoring of the disappearance of the starting material and the appearance of the hydrolysis products in real-time.[14][15][16]

4.1. Materials and Reagents

-

This compound (high purity)

-

Deuterated water (D₂O)

-

Deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃)

-

Internal standard (e.g., tetramethylsilane - TMS, or a non-reactive compound with a known concentration)

-

Acid or base catalyst (e.g., HCl, NaOH) if desired

-

NMR tubes

-

Micropipettes

-

Volumetric flasks

4.2. Instrumentation

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

4.3. Experimental Workflow

Caption: Experimental workflow for kinetic analysis.

4.4. Step-by-Step Methodology

-

Preparation of Solutions:

-

Accurately prepare a stock solution of this compound in a chosen deuterated solvent (e.g., acetone-d₆).

-

To this solution, add a precise amount of a suitable internal standard.

-

In a separate vial, prepare a solution of D₂O in the same deuterated solvent. If catalysis is being investigated, add the acid or base catalyst to this solution.

-

-

Initiation of the Hydrolysis Reaction:

-

Transfer a known volume of the silane solution into an NMR tube.

-

At time zero (t=0), inject a predetermined volume of the D₂O solution into the NMR tube.

-

Quickly mix the contents of the NMR tube.

-

-

NMR Data Acquisition:

-

Immediately insert the NMR tube into the pre-equilibrated NMR spectrometer.

-

Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected reaction rate.

-

-

Data Analysis:

-

Process the acquired NMR spectra (phasing, baseline correction).

-

For each spectrum, integrate the signal corresponding to the methoxy protons of the this compound and the signal of the internal standard.

-

Calculate the concentration of the unreacted silane at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of this compound versus time.

-

From this plot, the initial rate of hydrolysis can be determined. Further analysis can be performed to determine the reaction order and the rate constant.

-

4.5. Self-Validating System and Controls

-

Internal Standard: The use of a non-reactive internal standard is crucial for accurate quantification, as it corrects for any variations in spectrometer performance over time.

-

Temperature Control: Maintaining a constant temperature is critical, as temperature fluctuations will affect the reaction rate.

-

Control Experiments: Running control experiments without the addition of water or catalyst will confirm that the observed changes are indeed due to the hydrolysis reaction.

Expected Results and Discussion

Hypothesized Hydrolysis Pathway:

Caption: Proposed hydrolysis and condensation pathway.

The hydrolysis is expected to proceed in a stepwise manner, with the first methoxy group being replaced by a hydroxyl group, followed by the second. The resulting bis(pentafluorophenyl)silanediol is a key intermediate that can then undergo condensation.

Expected Impact on Rate:

It is anticipated that the strong electron-withdrawing pentafluorophenyl groups will accelerate the hydrolysis rate compared to its non-fluorinated analogue, diphenyl(dimethoxy)silane, due to the increased electrophilicity of the silicon atom. However, the steric bulk of these groups may partially counteract this electronic effect.

Quantitative Data Summary (Hypothetical):

The following table illustrates the type of data that would be generated from the experimental protocol described above. The values are for illustrative purposes only.

| Condition | Temperature (°C) | pH | Rate Constant (k) |

| 1 | 25 | 7 | k₁ |

| 2 | 25 | 4 | k₂ (> k₁) |

| 3 | 25 | 10 | k₃ (> k₁) |

| 4 | 50 | 7 | k₄ (> k₁) |

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the hydrolysis of this compound, from its fundamental mechanistic principles to a detailed experimental protocol for its kinetic analysis. The presence of the pentafluorophenyl groups is expected to significantly influence the hydrolysis rate through a combination of electronic and steric effects.

Future research should focus on the experimental determination of the hydrolysis rate constants under various conditions to validate the hypotheses presented in this guide. Furthermore, investigating the kinetics of the subsequent condensation reactions will provide a more complete picture of the overall transformation of this fascinating and potentially highly useful organosilane.

References

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Journal of the Serbian Chemical Society, 84(11), 1231-1253. [Link]

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. ResearchGate. [Link]

-

Wang, P., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(11), 1639-1650. [Link]

- Van der Heide, P. H. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product.

-

Matejka, L., et al. (2000). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Sol-Gel Science and Technology, 19(1-3), 123-128. [Link]

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]

-

Du, Y., et al. (2018). Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]

-

Arkles, B. (2014). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.[Link]

-

Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(4), 339-359. [Link]

-

Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science, 34(4), 1619-1630. [Link]

-

Schwarze, N., et al. (2016). Synthesis of Functional Bis(pentafluoroethyl)silanes (C₂F₅)₂SiX₂, with X=H, F, Cl, Br, OPh, and O₂CCF₃. Chemistry – A European Journal, 22(48), 17460–17467. [Link]

-

Xu, Y., et al. (2007). Ammonia Catalyzed Hydrolysis-Condensation Kinetics of Tetraethoxysilane/Dimethyldiethoxysilane Mixtures Studied by 29 Si NMR and SAXS. ResearchGate. [Link]

-

Erker, G. (2020). Twenty-five years of bis-pentafluorophenyl borane: a versatile reagent for catalyst and materials synthesis. Chemical Communications, 56(54), 7431-7444. [Link]

-

Ashu-Arrah, B. A., et al. (2013). Synthesis, characterisation and chromatographic evaluation of pentafluorophenyl and phenyl bonded silica phases prepared using supercritical carbon dioxide as a reaction solvent. Journal of Chromatography A, 1272, 103-112. [Link]

-

Tsai, M. F., et al. (2002). NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. ResearchGate. [Link]

-

Hackel, T., & McGrath, N. A. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 24(3), 432. [Link]

-

Sanchez, C., et al. (1992). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials, 4(3), 694-700. [Link]

-

Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. MRS Proceedings, 73, 45. [Link]

-

Li, W., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. ResearchGate. [Link]

-

Wang, J., et al. (2020). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. ChemistryOpen, 9(5), 579-584. [Link]

-

Kass, S. R., et al. (2007). Synthesis, structure and catalytic properties of bis[2-(trifluoromethyl)phenyl]silanediol: Silanediol catalysis. ResearchGate. [Link]

-

Zhang, Y., et al. (2020). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Polymers, 12(11), 2568. [Link]

-

Junk, M., et al. (2021). Bis(catecholato)silanes: assessing, rationalizing and increasing silicon's Lewis superacidity. Chemical Science, 12(3), 1104-1115. [Link]

-

Dilman, A. D., et al. (2004). Synthesis, reactivity and X-ray crystal structure of tris(pentafluorophenyl)silanol (C6F5)3SiOH. ResearchGate. [Link]

-

Wikipedia. (2023). Pentafluorophenyl esters. [Link]

Sources

- 1. Twenty-five years of bis-pentafluorophenyl borane: a versatile reagent for catalyst and materials synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, characterisation and chromatographic evaluation of pentafluorophenyl and phenyl bonded silica phases prepared using supercritical carbon dioxide as a reaction solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Bis(catecholato)silanes: assessing, rationalizing and increasing silicon's Lewis superacidity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

The Stability and Handling of Dimethoxybis(pentafluorophenyl)silane: A Comprehensive Technical Guide for Researchers

Introduction: Understanding the Core Attributes of Dimethoxybis(pentafluorophenyl)silane

This compound is a unique organosilicon compound characterized by the presence of two electron-withdrawing pentafluorophenyl groups and two hydrolyzable methoxy groups attached to a central silicon atom. This structure imparts a distinct combination of reactivity and stability, making it a valuable reagent in specialized applications, including materials science and as a potential building block in the synthesis of complex molecules for drug discovery. The pentafluorophenyl moieties enhance the Lewis acidity of the silicon center and influence the reactivity of the methoxy groups, while also providing a bulky, fluorinated environment. This guide provides an in-depth analysis of the stability and handling of this reagent, grounded in established principles of organosilane chemistry and supplemented with practical, field-proven insights to ensure its safe and effective use in a laboratory setting.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is paramount for its proper handling and application.

| Property | Value | Source |

| CAS Number | 223668-68-6 | - |

| Molecular Formula | C₁₄H₆F₁₀O₂Si | - |

| Molecular Weight | 424.27 g/mol | - |

| Appearance | Not specified; likely a colorless liquid or low-melting solid | Inferred from related compounds |

| Purity | Typically >97% | - |

Chemical Stability and Reactivity Profile

The stability of this compound is dictated by the interplay of its constituent functional groups. While the silicon-carbon bonds to the pentafluorophenyl rings are generally robust, the silicon-oxygen bonds of the methoxy groups are susceptible to cleavage, particularly in the presence of moisture.

Moisture Sensitivity and Hydrolysis

The primary stability concern for this compound is its sensitivity to moisture. Like most alkoxysilanes, it readily undergoes hydrolysis in the presence of water to form silanols and methanol. This process can be catalyzed by both acids and bases.[1][2] The highly electron-withdrawing nature of the two pentafluorophenyl groups is expected to increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water.

The hydrolysis proceeds in a stepwise manner, with the initial formation of a silanol and a molecule of methanol. This initial silanol is also reactive and can undergo further condensation with another molecule of the starting silane or with another silanol to form a siloxane dimer. This process can continue, leading to the formation of oligomeric or polymeric polysiloxanes.[3]

The kinetics of alkoxysilane hydrolysis are influenced by several factors, including the structure of the organic substituents, the solvent, and the presence of catalysts.[4][5] For this compound, the steric bulk of the pentafluorophenyl groups may somewhat hinder the approach of water to the silicon center, but their strong inductive effect is expected to be the dominant factor, accelerating hydrolysis.

Thermal Stability

The thermal stability of this compound is largely determined by the strength of the silicon-carbon and silicon-oxygen bonds. Phenylsilanes, in general, exhibit high thermal stability.[6] Studies on the thermal decomposition of phenylsilanes indicate that decomposition often proceeds via free-radical mechanisms, with the cleavage of silicon-phenyl bonds at elevated temperatures.[6] The presence of fluorine atoms on the phenyl rings in this compound is expected to further strengthen the Si-C bonds, suggesting a high thermal decomposition temperature. However, at elevated temperatures, decomposition can still occur, potentially leading to the formation of various fluorinated aromatic compounds and silicon-based residues.

Incompatibilities

Based on the reactivity of related organosilicon compounds, this compound should be considered incompatible with the following:

-

Water and Moisture: As detailed above, leads to hydrolysis.

-

Strong Acids and Bases: Catalyze the hydrolysis and condensation reactions.

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

-

Alcohols: Can undergo transesterification with the methoxy groups.

Safe Handling and Storage Protocols

Given its moisture sensitivity, proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure laboratory safety. The following protocols are based on the Safety Data Sheet from Matrix Scientific and best practices for handling air- and moisture-sensitive reagents.[7]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Impervious gloves (e.g., nitrile or neoprene) should be worn.

-

Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: Handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors.[7]

Experimental Workflow for Handling

Step-by-Step Handling Procedure

-

Preparation: Before opening the container, ensure that all necessary glassware is dry, either by oven-drying or flame-drying under vacuum. Assemble the reaction apparatus and purge it with an inert gas, such as nitrogen or argon.

-

Dispensing: The reagent should be handled under an inert atmosphere. For transferring small to moderate quantities, use a dry, nitrogen-flushed syringe or cannula.

-

Reaction Setup: Add the silane to the reaction vessel, which is maintained under a positive pressure of inert gas.

-

Quenching and Workup: Unreacted silane can be cautiously quenched by slow addition to a stirred solution of an alcohol (e.g., isopropanol) or water, preferably at a reduced temperature.

-

Spill Management: In case of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. Ventilate the area thoroughly.[7]

Storage Recommendations

To preserve its quality and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[7] For long-term storage, it is advisable to store the container under an inert atmosphere.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural features suggest several potential uses based on the broader applications of organofunctional silanes.

As a Building Block in Organic Synthesis

The two pentafluorophenyl groups can serve as bulky, electron-withdrawing substituents that can influence the stereochemistry and reactivity of adjacent functional groups. The methoxy groups provide a handle for further chemical transformations through hydrolysis and condensation, allowing for the construction of more complex molecular architectures. The reactivity of pentafluorophenylsilanes can be modulated by Lewis bases, enabling their use in carbon-carbon bond-forming reactions.[8]

Surface Modification and Drug Delivery

Organofunctional silanes are widely used to modify the surfaces of materials to alter their properties.[9] In the context of drug development, this is particularly relevant for the creation of drug delivery systems.[10][11] this compound could potentially be used to:

-

Functionalize Nanoparticles: The silane can be grafted onto the surface of nanoparticles (e.g., silica or metal oxides) through the reaction of its methoxy groups with surface hydroxyls. This would create a hydrophobic, fluorinated surface, which could be beneficial for encapsulating lipophilic drugs. The incorporation of silicon-containing compounds can increase the lipophilicity of molecules, which may enhance their ability to penetrate biological tissues.[12]

-

Develop Controlled-Release Systems: The hydrolysis and condensation of the silane on a drug-loaded carrier could form a cross-linked polysiloxane network.[3] The density and hydrophobicity of this network could be tailored to control the rate of drug release.

Sol-Gel Chemistry

This compound is a suitable precursor for sol-gel processes.[3][13][14] The hydrolysis and condensation of this silane, potentially with other alkoxysilanes, can lead to the formation of hybrid organic-inorganic materials. These materials can be fabricated as coatings, monoliths, or particles with tailored properties imparted by the pentafluorophenyl groups, such as hydrophobicity, thermal stability, and low refractive index.

Conclusion

This compound is a reagent with significant potential in advanced organic synthesis and materials science, including applications relevant to drug development. Its utility is intrinsically linked to its chemical properties, particularly its moisture sensitivity. A thorough understanding of its stability profile and the implementation of rigorous handling and storage protocols are essential for its successful and safe application. By adhering to the principles and procedures outlined in this guide, researchers can effectively harness the unique reactivity of this compound while ensuring the integrity of their experiments and maintaining a safe laboratory environment.

References

-

Activation of Pentafluorophenylsilanes by Weak Lewis Bases in Reaction with Iminium Cations. ACS Publications. [Link]

-

A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. DTIC. [Link]

-

Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. [Link]

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed. [Link]

- Activation of Pentafluorophenylsilanes by Weak Lewis Bases in Reaction with Iminium Cations.

-

(PDF) Kinetics of alkoxysilanes hydrolysis: An empirical approach. ResearchGate. [Link]

-

Phenylsilane. Organic Chemistry Portal. [Link]

-

Silane-Functionalized Metal–Organic Frameworks for Stimuli-Responsive Drug Delivery Systems: A New Universal Strategy. ACS Applied Materials & Interfaces. [Link]

-

Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. [Link]

-

Kinetic Study of Alkoxysilane Hydrolysis under Acidic Conditions by Fourier Transform Near Infrared Spectroscopy Combined with Partial Least-Squares Model. Industrial & Engineering Chemistry Research. [Link]

-

Sol-Gel Synthesis and Physicochemical Properties of Organosilicon Materials Functionalized by Amino Groups. ResearchGate. [Link]

-

Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC - NIH. [Link]

-

PHENYLSILANE. Gelest, Inc.. [Link]

-

Use of In Situ FTIR to Ensure Safe Quench of Phenylsilane. Organic Process Research & Development. [Link]

-

The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.. [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. [Link]

-

(PDF) Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. ResearchGate. [Link]

-

Preparation of silane functionalized mesoporous hollow silica nanospheres as drug carriers in photo dynamic therapy. European Journal of Biotechnology and Bioscience. [Link]

-

Sol–gel process. Wikipedia. [Link]

-

A convenient preparation of pentafluorophenyl(fluoro)silanes: reactivity of pentafluorophenyltrifluorosilane. Semantic Scholar. [https://www.semanticscholar.org/paper/A-convenient-preparation-of-pentafluorophenyl(fluo-Frohn-Giesen/02193b58604724a7b054425d57b0689b02a281e0]([Link]

Sources

- 1. gelest.com [gelest.com]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review [mdpi.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. matrixscientific.com [matrixscientific.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 13. osti.gov [osti.gov]

- 14. Sol–gel process - Wikipedia [en.wikipedia.org]

A-Z Guide to Dimethoxybis(pentafluorophenyl)silane: Unraveling the Core Catalytic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethoxybis(pentafluorophenyl)silane, (C₆F₅)₂Si(OCH₃)₂, is a powerful precatalyst in a growing number of organic transformations. Its catalytic activity stems from its ability to generate a highly electrophilic silylium ion upon activation. This guide delves into the fundamental principles governing the activation of this precatalyst and the subsequent mechanistic pathways through which the active species catalyzes key chemical reactions, including hydrosilylation and C-F bond activation. By understanding the nuanced interplay of electronic effects, activator choice, and reaction conditions, researchers can effectively harness the synthetic potential of this versatile catalytic system.

The Precatalyst: Structure, Properties, and the Role of Pentafluorophenyl Groups

This compound is a tetracoordinate silicon compound that, in its neutral state, is a relatively stable and easy-to-handle solid. The key to its latent catalytic prowess lies in its unique electronic structure, dominated by the two pentafluorophenyl (C₆F₅) rings.

-

Inductive Effect: The C₆F₅ groups are exceptionally strong electron-withdrawing substituents due to the high electronegativity of the fluorine atoms. This inductive pull significantly depletes electron density from the silicon center.

-

Enhanced Lewis Acidity: The electron-deficient nature of the silicon atom makes it a more potent Lewis acid compared to its non-fluorinated analogs. This heightened electrophilicity is the primary driver for its activation and subsequent catalytic activity.

-

Leaving Group Potential: The methoxy groups (-OCH₃) are suitable leaving groups that can be abstracted by a strong Lewis acid or other activators, a critical step in the formation of the catalytically active species.

Generation of the Active Catalyst: The Silylium Ion

The transformation of the dormant precatalyst into a highly reactive catalytic species is the cornerstone of its mechanism. This activation is typically achieved through methoxy abstraction by a potent Lewis acid, generating a tricoordinate silicon cation known as a silylium ion.

A common and effective activator is tris(pentafluorophenyl)borane, B(C₆F₅)₃, which is a strong Lewis acid itself.[1][2] The activation process can be visualized as follows:

Caption: Catalyst Activation Pathway.

This resulting silylium ion is an extremely potent Lewis acid and a powerful electrophile, capable of activating a wide range of substrates.[3][4] The choice of a weakly coordinating anion, in this case, [CH₃OB(C₆F₅)₃]⁻, is crucial to prevent the deactivation of the highly reactive silylium cation.[4]

Mechanism in Action: A Tale of Two Reactions

The true catalytic utility of this compound is best illustrated through its application in diverse chemical transformations. Below, we explore the mechanisms of two prominent examples: hydrosilylation of carbonyls and the activation of carbon-fluorine bonds.

Hydrosilylation of Carbonyl Compounds

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of silicon chemistry.[5][6] When catalyzed by a silylium ion generated from (C₆F₅)₂Si(OCH₃)₂, the reaction with a carbonyl compound (like a ketone) and a hydrosilane (e.g., triethylsilane, HSiEt₃) proceeds through a distinct mechanism.

Unlike traditional Lewis acid catalysis that activates the carbonyl, this system activates the hydrosilane.[7][8]

-

Si-H Bond Activation: The highly electrophilic silylium ion [(C₆F₅)₂Si(OCH₃)]⁺ interacts with the hydrosilane, activating the Si-H bond and making the hydride more transferable.

-

Nucleophilic Attack by Carbonyl: The carbonyl oxygen acts as a nucleophile, attacking the activated silicon atom of the hydrosilane.

-

Hydride Transfer: This is followed by the transfer of a hydride from the silicon to the carbonyl carbon.

-

Product Formation and Catalyst Regeneration: The resulting silyl ether is formed, and the silylium catalyst is regenerated to continue the cycle.

Caption: Catalytic Cycle for Hydrosilylation.

Carbon-Fluorine (C-F) Bond Activation

The exceptional strength of C-F bonds makes their cleavage a significant challenge in synthetic chemistry. The high fluorophilicity of silicon, particularly in cationic silylium species, provides a powerful thermodynamic driving force for C-F bond activation.[9][10] Silylium ions generated from this compound are potent enough to abstract fluoride anions from even relatively inert fluoroarenes.[11][12]

The mechanism involves the direct interaction of the silylium ion with the fluorine atom of the substrate.[13][14]

-

Fluoride Abstraction: The electrophilic silicon center of the silylium ion attacks the fluorine atom of the organofluorine compound.

-

Formation of a Phenyl Cation Equivalent: This abstraction generates a stable Si-F bond and a highly reactive carbocationic intermediate.[11]

-

Trapping of the Intermediate: The carbocation is then trapped by a suitable nucleophile or undergoes rearrangement/elimination to yield the final product.

This capability is particularly relevant in the development of pharmaceuticals and agrochemicals, where the strategic modification of fluorinated molecules is often required.

Experimental Protocols and Considerations

Harnessing the catalytic power of this compound requires careful attention to experimental detail, as the active silylium species is highly sensitive to moisture and coordinating solvents.

In-Situ Catalyst Generation for a Model Hydrosilylation Reaction

Objective: To reduce acetophenone to 1-phenylethanol (as its silyl ether) using triethylsilane, catalyzed by in-situ generated [(C₆F₅)₂Si(OCH₃)]⁺.

Materials:

-

This compound ((C₆F₅)₂Si(OCH₃)₂)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Acetophenone

-

Triethylsilane (Et₃SiH)

-

Anhydrous, non-coordinating solvent (e.g., Toluene or Dichloromethane)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation: Under a strict inert atmosphere (N₂ or Ar), add the precatalyst, this compound (0.05 mmol, 1 mol%), to an oven-dried reaction vessel containing a magnetic stir bar.

-

Activation: Dissolve the precatalyst in anhydrous toluene (2 mL). To this solution, add the activator, B(C₆F₅)₃ (0.05 mmol, 1 mol%). Stir the mixture for 10-15 minutes at room temperature to ensure complete generation of the silylium ion.

-

Substrate Addition: Add acetophenone (5.0 mmol, 1.0 equiv) to the activated catalyst solution.

-

Reagent Addition: Slowly add triethylsilane (6.0 mmol, 1.2 equiv) dropwise to the reaction mixture. Caution: The reaction can be exothermic.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

-

Workup: Quench the reaction by adding a few drops of wet diethyl ether. Pass the mixture through a short plug of silica gel to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude silyl ether product.

Self-Validation: The success of the reaction is contingent on the rigorous exclusion of air and moisture. The use of a non-coordinating solvent is critical; solvents like THF or acetonitrile will coordinate to the silylium ion and inhibit catalysis.

Summary of Applications

The catalytic system derived from this compound is versatile. The table below summarizes some of its key applications.

| Application | Substrate Class | Reagent | Product Class |

| Hydrosilylation | Ketones, Aldehydes | Hydrosilanes | Silyl Ethers |

| Alkenes, Alkynes | Hydrosilanes | Alkyl/Vinyl Silanes | |

| Hydrodefluorination | Fluoroalkanes, Fluoroarenes | Hydrosilanes | Alkanes, Arenes |

| Piers-Rubinsztajn | Alkoxysilanes | Hydrosilanes | Siloxanes |

| Cationic Polymerization | Alkenes (e.g., Styrene) | - | Polymers |

Conclusion and Future Outlook

This compound serves as a robust and versatile precatalyst, providing access to highly reactive silylium ions under relatively mild conditions. The core of its mechanism of action lies in the generation of this super-electrophilic species, which can activate Si-H and C-F bonds, among others. This capability opens avenues for novel synthetic strategies in fields ranging from materials science to medicinal chemistry.

Future research will likely focus on expanding the substrate scope, developing asymmetric variants of these reactions using chiral precatalysts, and further elucidating the subtle mechanistic details that govern the reactivity and selectivity of these powerful catalytic systems. The continued exploration of silylium ion catalysis promises to yield even more innovative and efficient chemical transformations.

References

-

Hackel, T., & McGrath, N. A. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 24(3), 432. [Link]

-

Dajnak, A., et al. (2023). Imine-stabilized silylium ions: synthesis, structure and application in catalysis. Dalton Transactions, 52(8), 2371-2379. [Link]

-

Hackel, T., & McGrath, N. A. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. PubMed, 30691072. [Link]

-

Wikipedia contributors. (2023). Hydrosilylation. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023). Hydrosilylation. [Link]

-

Oestreich, M., et al. (2016). The Asymmetric Piers Hydrosilylation. Journal of the American Chemical Society, 138(22), 6948–6951. [Link]

-

Cosby, T. P. L., & Caputo, C. B. (2023). Exploration of bis(pentafluorophenyl)borinic acid as an electronically saturated, bench-top stable Lewis acid catalyst. RSC Publishing. [Link]

-

Douglas, J. S., et al. (2017). C-F Bond Activation by Silylium Cation/Phosphine Frustrated Lewis Pairs: Mono-Hydrodefluorination of PhCF3, PhCF2H and Ph2CF2. PubMed, 29240259. [Link]

-

Kato, T., et al. (2020). Mono(hydrosilylation) of N-Heterocycles Catalyzed by B(C6F5)3 and Silylium Ion. ACS Publications. [Link]

-

Klare, H. F. T., & Oestreich, M. (2010). Silylium ions in catalysis. Dalton Transactions, 39(39), 9176. [Link]

-

Rubinsztajn, S., et al. (2020). The ultimate Lewis acid catalyst: using tris(pentafluorophenyl)borane to create bespoke siloxane architectures. ResearchGate. [Link]

-

Paparo, A., et al. (2020). Catalytic C–H Arylation of Unactivated C–H Bonds by Silylium Ion-Promoted C(sp2)–F Bond Activation. ACS Catalysis, 10(15), 8436–8441. [Link]

-

Oestreich, M., et al. (2023). Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes. PMC. [Link]

-

Oestreich, M. (2020). Silylium ions: from controversial beginnings to useful catalysts. ResearchGate. [Link]

-

Boyd, M. J., et al. (2022). Electrochemical C–F bond activation of trifluoromethylarenes using silylium ions. Chemical Communications, 58(4), 480-483. [Link]

-

Ai, W., et al. (2021). C–F bond activation under transition-metal-free conditions. SCIENCE CHINA Chemistry, 64, 1629–1644. [Link]

-

Reed, C. A., et al. (2009). C-F Activation of Fluorobenzene by Silylium Carboranes: Evidence for Incipient Phenyl Cation Reactivity. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Imine-stabilized silylium ions: synthesis, structure and application in catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00168G [pubs.rsc.org]

- 10. C-F Bond Activation by Silylium Cation/Phosphine Frustrated Lewis Pairs: Mono-Hydrodefluorination of PhCF3 , PhCF2 H and Ph2 CF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Electrochemical C–F bond activation of trifluoromethylarenes using silylium ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Spectroscopic Data of Dimethoxybis(pentafluorophenyl)silane

Introduction

Dimethoxybis(pentafluorophenyl)silane, with the chemical formula C₁₄H₆F₁₀O₂Si, is an organosilicon compound of significant interest in materials science and synthetic chemistry. Its unique structure, featuring a central silicon atom bonded to two electron-withdrawing pentafluorophenyl groups and two hydrolyzable methoxy groups, imparts a combination of thermal stability, chemical resistance, and reactivity. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous identification and characterization of this compound. The insights provided herein are geared towards researchers, scientists, and drug development professionals who require a deep understanding of the molecular architecture and spectroscopic behavior of fluorinated organosilanes.

Molecular Structure

The structural integrity of this compound is the foundation of its spectroscopic signature. The central silicon atom is tetrahedrally coordinated, bonded to two methoxy groups and two pentafluorophenyl rings.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, fluorine, and silicon environments.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.6 - 3.8 | s | - | -OCH₃ |

| ¹³C | 50 - 55 | q | ¹J(C,H) ≈ 140 | -OCH₃ |

| 105 - 115 | t | ¹J(C,F) ≈ 20-30 | C-ipso | |

| 145 - 150 | d | ¹J(C,F) ≈ 240-260 | C-ortho | |

| 135 - 140 | d | ¹J(C,F) ≈ 240-260 | C-meta | |

| 140 - 145 | d | ¹J(C,F) ≈ 240-260 | C-para | |

| ¹⁹F | -130 to -135 | m | - | F-ortho |

| -160 to -165 | t | ³J(F,F) ≈ 20 | F-para | |

| -150 to -155 | m | - | F-meta | |

| ²⁹Si | -50 to -60 | s | - | Si(OCH₃)₂(C₆F₅)₂ |

Note: Predicted values are based on data from analogous compounds and established NMR principles. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Due to the absence of protons on the pentafluorophenyl ring, a simple singlet for the methoxy protons is expected.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a sufficient number of scans will be required to achieve a good signal-to-noise ratio. The carbon signals of the pentafluorophenyl ring will be split due to coupling with fluorine.[1]

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. The spectrum is expected to show three distinct multiplets for the ortho, meta, and para fluorine atoms.

-

²⁹Si NMR: Due to the low natural abundance (4.7%) and potentially long relaxation times of the ²⁹Si nucleus, specialized techniques are recommended for efficient data acquisition.[2] The use of a DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence can enhance sensitivity if there are protons within a few bonds of the silicon atom, though in this case, direct polarization with a longer relaxation delay might be necessary.[3][4] The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can also be employed to shorten the T1 relaxation time.[3]

Interpretation of NMR Spectra

-